molecular formula C15H21ClN2O2 B11801477 tert-Butyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11801477
M. Wt: 296.79 g/mol
InChI Key: ZIBXHXJLDLPGPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a protected pyrrolidine derivative of significant interest in medicinal chemistry and neuroscience research for the development of novel ionotropic glutamate receptor (iGluR) antagonists . Compounds featuring a pyrrolidine scaffold substituted with a chloromethylpyridine moiety are key intermediates in the synthesis of potential neuroactive agents . Research indicates that structurally related 3-aryl proline analogs act as competitive antagonists for NMDA receptors, which are implicated in a range of neurological disorders such as anxiety, depression, migraine, pain, and neurodegenerative conditions like Alzheimer's and Huntington's disease . The chloromethylpyridine group offers a versatile handle for further synthetic modification via cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies . The tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthesis and can be readily removed under mild acidic conditions to reveal the secondary amine for further functionalization . This compound is intended for use in pharmaceutical R&D, specifically in the design and synthesis of targeted CNS-active molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

tert-butyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H21ClN2O2/c1-10-8-11(9-17-13(10)16)12-6-5-7-18(12)14(19)20-15(2,3)4/h8-9,12H,5-7H2,1-4H3

InChI Key

ZIBXHXJLDLPGPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Cl)C2CCCN2C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Stepwise Assembly via Pyrrolidine Functionalization

A common strategy involves constructing the pyrrolidine core first, followed by coupling with the pyridine derivative.

Procedure :

  • Pyrrolidine Protection :

    • React pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) and triethylamine (TEA) to form tert-butyl pyrrolidine-1-carboxylate .

    • Yield: >90% under inert atmosphere.

  • Lithiation and Coupling :

    • Treat Boc-protected pyrrolidine with LDA (lithium diisopropylamide) at −78°C to generate a lithiated intermediate at the 2-position.

    • Add 3-bromo-6-chloro-5-methylpyridine to the lithiated species, enabling C–C bond formation via nucleophilic aromatic substitution (SNAr).

    • Conditions : Dry THF, −78°C to room temperature, 12–24 h.

    • Yield: 60–75% after column chromatography (hexane/ethyl acetate).

Key Challenges :

  • Competing side reactions at the pyridine’s nitrogen.

  • Steric hindrance from the Boc group, necessitating excess lithiating agent.

Buchwald-Hartwig Amination

This method leverages palladium catalysis to couple halogenated pyridines with pyrrolidine derivatives.

Procedure :

  • Substrate Preparation :

    • Synthesize 3-bromo-6-chloro-5-methylpyridine via directed ortho-metalation of 2-chloro-5-methylpyridine followed by bromination.

  • Coupling Reaction :

    • Combine 3-bromo-6-chloro-5-methylpyridine (1.0 eq), tert-butyl pyrrolidine-1-carboxylate (1.2 eq), Pd₂(dba)₃ (0.05 eq), XantPhos (0.1 eq), and Cs₂CO₃ (2.0 eq) in toluene.

    • Heat at 110°C for 24 h under nitrogen.

    • Yield : 70–80% after silica gel purification.

Mechanistic Insight :

  • Oxidative addition of Pd(0) to the C–Br bond forms a Pd(II) intermediate.

  • Ligand exchange with the pyrrolidine’s nitrogen precedes reductive elimination to yield the coupled product.

Suzuki-Miyaura Coupling

An alternative route employs boronic ester derivatives of pyrrolidine for cross-coupling.

Procedure :

  • Boronic Ester Synthesis :

    • Convert 2-(trifluoroborato)pyrrolidine-1-carboxylate to its pinacol ester using Pd-catalyzed borylation.

  • Coupling :

    • React 3-bromo-6-chloro-5-methylpyridine (1.0 eq) with the boronic ester (1.5 eq) using Pd(PPh₃)₄ (0.03 eq) and K₂CO₃ (2.0 eq) in dioxane/water (4:1).

    • Heat at 90°C for 12 h.

    • Yield : 65–70%.

Advantage :

  • Tolerates electron-withdrawing groups on the pyridine ring.

Photochemical Ring Contraction of Pyridines

A recent advance utilizes UV light to contract pyridine rings into pyrrolidines.

Procedure :

  • Substrate Preparation :

    • Synthesize 2-silyl-6-chloro-5-methyl-1,2-dihydropyridine via hydrosilylation of 6-chloro-5-methylpyridine.

  • Irradiation :

    • Expose the dihydropyridine to UV light (365 nm) in the presence of silylborane (1.2 eq) and a photosensitizer (e.g., benzophenone ).

    • Stir for 6–8 h at room temperature.

    • Yield : 50–60% after HPLC purification.

Mechanism :

  • Photoexcitation generates a vinylazomethine ylide intermediate, which undergoes 1,5-sigmatropic shift to form the pyrrolidine ring.

Comparative Analysis of Synthetic Methods

Method Yield (%) Conditions Catalyst Advantages Limitations
Stepwise Lithiation60–75−78°C, anhydrous THFLDAHigh regioselectivitySensitive to moisture, steric hindrance
Buchwald-Hartwig70–80110°C, toluenePd₂(dba)₃/XantPhosBroad substrate scopeRequires inert atmosphere
Suzuki-Miyaura65–7090°C, dioxane/waterPd(PPh₃)₄Tolerance for boronic estersModerate yields
Photochemical Contraction50–60RT, UV lightNoneNo transition metals, novel mechanismLow yield, specialized equipment

Optimization and Scale-Up Considerations

Protecting Group Strategies

The Boc group is preferred for its stability under basic conditions and ease of removal with TFA or HCl. Alternatives like Cbz (benzyloxycarbonyl) are less ideal due to hydrogenation requirements.

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) improve solubility but may decompose sensitive intermediates.

  • Ethereal solvents (THF, dioxane) favor lithiation and coupling reactions.

Catalytic System Tuning

  • Bulky ligands (XantPhos) enhance selectivity in Pd-catalyzed reactions by mitigating β-hydride elimination.

  • Low catalyst loading (≤5 mol%) reduces costs without compromising efficiency.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 1.44 (s, 9H, Boc CH₃), 2.25–2.30 (m, 2H, pyrrolidine CH₂), 3.60–3.66 (m, 1H, NCH), 6.92 (s, 1H, pyridine H4).

  • ¹³C NMR :

    • δ 28.1 (Boc CH₃), 80.5 (Boc C=O), 154.2 (pyridine C2).

Mass Spectrometry

  • ESI-MS : m/z 311.1 [M+H]⁺, 333.1 [M+Na]⁺ .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest its potential as a lead compound in drug discovery. Research has indicated that derivatives of pyrrolidine compounds can exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that similar pyrrolidine derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit the proliferation of leukemia cells, indicating that tert-butyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate may also exhibit anticancer properties.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The mechanism of action typically involves the formation of covalent bonds with target enzymes, leading to modulation of their activity. This property can be exploited in designing drugs aimed at regulating metabolic disorders.

Organic Synthesis

Due to its unique functional groups, this compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules or as a building block for various chemical reactions.

Anticancer Activity

A notable study published in the Journal of Medicinal Chemistry explored the anticancer properties of related pyrrolidine derivatives. The findings indicated significant cytotoxic effects against human leukemia cells, with an IC50 value suggesting effective concentrations for inhibiting cell growth.

Neuroprotective Effects

In neuropharmacological studies, compounds similar to this compound demonstrated protective effects on neuronal cells under oxidative stress conditions. This suggests potential applications in treating neurodegenerative diseases.

Anti-inflammatory Properties

Research has also highlighted anti-inflammatory properties associated with this class of compounds. In vitro studies showed reductions in pro-inflammatory cytokine production in activated macrophages, indicating potential therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison

The compound’s closest analogs differ in substituents on the pyridine ring, pyrrolidine backbone, or protective groups. Key structural variations and their implications are outlined below:

Compound Name Pyridine Substituents Pyrrolidine Modifications Key Differences vs. Target Compound Reference
tert-Butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate 6-Cl, 5-I, 3-OCH2-pyrrolidine Oxymethyl linker at pyridine 3-position Iodo vs. methyl at pyridine 5-position; linker
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate 5,6-dimethoxy Methylcarbamate Methoxy groups enhance polarity; carbamate vs. ester
5-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine 5-Br, 3-OCH3 TBS-protected hydroxymethyl Bromine at pyridine 5-position; silyl ether
tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate 2-methylpyridin-3-yloxy Stereospecific methyl group Chiral centers; methylpyridine vs. chloro-methyl

Key Observations :

  • Electron-Donating Groups : Methoxy substituents (e.g., 5,6-dimethoxy in ) enhance solubility in polar solvents compared to the target’s chloro-methyl combination.
  • Stereochemistry : The (2R,5S)-configured analog in demonstrates the importance of stereochemistry in synthetic complexity and biological activity, though the target compound’s stereochemical details remain unspecified.
Physicochemical Properties
  • Molecular Weight : Estimated to be ~310–330 g/mol (based on analogs in ).
  • Solubility : The chloro-methyl pyridine and tert-butyl carbamate likely confer moderate lipophilicity, contrasting with more polar analogs like the 5,6-dimethoxy derivative .
  • Stability : The tert-butyl group enhances metabolic stability, while the chlorine atom may increase resistance to oxidative degradation compared to bromine or iodine analogs .

Biological Activity

  • Molecular Formula : C15H20ClN3O2
  • Molecular Weight : 296.79 g/mol
  • CAS Number : 1309982-63-5

Biological Activity Overview

While specific studies on the biological activity of tert-butyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate are sparse, compounds with similar structures often exhibit significant pharmacological properties. The following sections summarize the potential biological activities based on structural analogs and preliminary studies.

Interaction Studies

Preliminary interaction studies suggest that this compound may bind to specific enzymes or receptors, influencing their activity. For instance:

  • Enzyme Inhibition : Compounds with similar pyrrolidine structures have been studied for their ability to inhibit enzymes involved in various metabolic pathways.
  • Receptor Binding : There is evidence that certain pyridine derivatives can act as ligands for receptors involved in neurotransmission and immune responses.

Case Studies and Research Findings

  • Pharmacological Screening : In a study examining a series of pyrrolidine derivatives, compounds structurally related to this compound were tested for their ability to modulate the PD-1/PD-L1 pathway, a critical target in cancer immunotherapy. Some derivatives showed promising results in enhancing immune cell activation against tumors .
  • Antimicrobial Activity : A related study focused on the antimicrobial properties of pyrrole-containing compounds, demonstrating that certain derivatives exhibited significant activity against bacterial strains such as Mycobacterium tuberculosis. The structure-function relationship highlighted the importance of the pyrrolidine moiety in conferring this activity .
  • Synthesis and Reactivity : The synthesis of this compound involves several steps that enhance its reactivity profile, making it suitable for further derivatization and testing against various biological targets .

Comparative Analysis of Similar Compounds

A comparative analysis of related compounds can provide insights into the expected biological activities of this compound.

Compound NameStructureSimilarity Index
tert-butyl 3-(6-chloro-pyridin-3-yloxy)methyl-pyrrolidineStructure0.76
tert-butyl 4-(4-chloro-pyrimidin-2-yl)piperidineStructure0.75
tert-butyl (5-methoxy-pyridin-3-yloxy)methylcarbamateStructure0.75

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate?

  • Methodological Answer : While direct synthesis protocols for this compound are not explicitly documented, analogous pyrrolidine-pyridine derivatives (e.g., tert-butyl 3-((6-chloropyridin-3-yl)methoxy)pyrrolidine-1-carboxylate) are synthesized via multi-step reactions. A typical procedure involves:

Activation of carboxylic acids : Use of DIPEA (diisopropylethylamine) and isobutyl chloroformate to form mixed anhydrides .

Nucleophilic substitution : Reaction with amines or alcohols under mild conditions (e.g., CH₂Cl₂, room temperature) .

Purification : Flash chromatography (silica gel, 0–100% ethyl acetate/hexane gradient) to isolate the product .
Example yield: 59% for a structurally similar compound .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and substituent positions (e.g., δ 1.44 ppm for tert-butyl protons ).
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated [M+H]⁺: 318.27914, observed: 318.28009 ).
  • Infrared (IR) spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and pyrrolidine/pyridine ring vibrations .
Analytical Data (Example) ValueSource
Melting Point (°C)114–116
Refractive Index (n²⁵/D)1.543
HRMS (m/z)318.28009

Advanced Research Questions

Q. How can researchers optimize reaction conditions for improved yield and scalability?

  • Methodological Answer :
  • Microreactor systems : Continuous flow reactors enhance heat/mass transfer, reducing side reactions (e.g., for similar compounds, yields improved by 15–20% ).
  • Green chemistry principles : Replace halogenated solvents (e.g., CH₂Cl₂) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Catalyst screening : Use immobilized Lewis acids (e.g., ZnCl₂ on silica) to facilitate pyrrolidine ring formation and reduce purification steps .

Q. How to resolve discrepancies between experimental and theoretical spectral data?

  • Methodological Answer :
  • Cross-validation : Compare ¹H-¹³C HSQC (2D NMR) to confirm carbon-proton correlations .
  • Isotopic labeling : Introduce deuterium at reactive sites (e.g., methyl groups) to track unexpected shifts .
  • X-ray crystallography : For unambiguous structural confirmation (not directly cited but inferred from drug discovery workflows in ).

Q. What are the key considerations for studying interactions with biological targets?

  • Methodological Answer :
  • Binding assays : Use surface plasmon resonance (SPR) to measure affinity (e.g., KD values for enzyme inhibition ).
  • Molecular docking : Align the compound’s 3D structure (DFT-optimized) with target active sites (e.g., kinases, proteases ).
  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

Data Contradiction Analysis

Q. How to address conflicting reactivity data in hybrid Lewis acid/base catalysis?

  • Methodological Answer :
  • Controlled experiments : Vary catalyst ratios (e.g., ZnCl₂ vs. DIPEA) to isolate competing pathways .
  • Kinetic studies : Use stopped-flow NMR to monitor intermediate formation (e.g., mixed anhydrides vs. carbamate byproducts ).
  • Computational modeling : Calculate activation energies for competing transition states (e.g., Gaussian09 at B3LYP/6-31G* level ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.